molecular formula C23H25NO5 B2653976 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide CAS No. 2035003-39-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide

カタログ番号: B2653976
CAS番号: 2035003-39-3
分子量: 395.455
InChIキー: CFSRPTYXMLNQFQ-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules featuring a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_{4}

This structure includes functional groups that may contribute to its pharmacological properties, such as the acrylamide group and the tetrahydropyran moiety.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines. A study evaluating similar analogs found that compounds with the benzo[d][1,3]dioxole core inhibited cell proliferation in breast cancer and leukemia cell lines, suggesting that our compound may possess similar properties .

Antimicrobial Properties

The antimicrobial activity of compounds with similar structural features has been well documented. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit potent antibacterial and antifungal activities. For example, benzotriazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida species . This suggests that this compound could also show promise in antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzo[d][1,3]dioxole ring is essential for its biological effects. Modifications to the substituents on this ring and the acrylamide group can significantly influence potency and selectivity. For example, studies have shown that introducing electron-withdrawing groups enhances anticancer activity .

ModificationEffect on Activity
Electron-withdrawing groups on phenyl ringIncreased potency against cancer cells
Hydroxyl group at N-positionEnhanced solubility and bioavailability

Case Studies

  • Anticancer Assay : A study conducted on related compounds showed a significant reduction in cell viability in MCF-7 breast cancer cells when treated with derivatives containing a benzo[d][1,3]dioxole structure. The IC50 values were reported in the range of 10–20 μM .
  • Antimicrobial Testing : In vitro tests on similar compounds revealed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 μg/mL to 12.5 μg/mL .

科学的研究の応用

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The molecular formula is C23H29N3O4C_{23}H_{29}N_{3}O_{4}, with a molecular weight of approximately 409.5 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures to This compound exhibit significant anticancer properties. Studies have shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Several studies have highlighted the role of dioxole-containing compounds in scavenging free radicals and reducing oxidative damage in cellular systems .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of compounds similar to this acrylamide derivative. These compounds may help mitigate neurodegenerative conditions by promoting neuronal survival and reducing inflammation within the central nervous system .

Synthetic Pathways

The synthesis of This compound can be achieved through several methods:

  • Acrylamide Formation : The initial step involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines to form the acrylamide backbone.
  • Hydroxylation : Subsequent hydroxylation can be performed using reagents such as borane or lithium aluminum hydride to introduce hydroxyl groups at specific positions.
  • Tetrahydropyran Integration : The tetrahydropyran moiety can be introduced via cyclization reactions involving suitable precursors.

Case Studies

Recent studies have explored various synthetic routes for developing similar compounds with improved pharmacological profiles. For instance, modifications to the dioxole ring or the introduction of different substituents on the acrylamide moiety have been shown to enhance biological activity .

Pharmaceutical Applications

Given its diverse biological activities, this compound holds promise for pharmaceutical applications, particularly in developing new anticancer agents or neuroprotective drugs. The ability to modulate multiple biological pathways makes it a candidate for combination therapies targeting complex diseases such as cancer and neurodegeneration.

Research Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which it exerts its biological effects.
  • Formulation Development : To enhance bioavailability and therapeutic outcomes through novel drug delivery systems.

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-23(26,18-4-2-1-3-5-18)19-10-12-27-13-11-19/h1-9,14,19,26H,10-13,15-16H2,(H,24,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSRPTYXMLNQFQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。